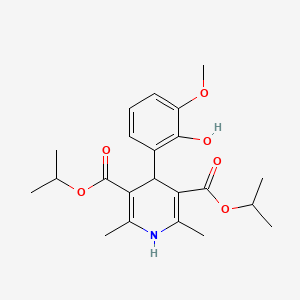![molecular formula C12H24NO3P B12528134 Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate CAS No. 651718-39-7](/img/structure/B12528134.png)
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate is an organophosphorus compound that features a piperidine ring attached to a prop-1-en-2-yl group, which is further bonded to a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable piperidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the piperidine derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonate metabolism.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The piperidine ring can enhance the binding affinity and specificity of the compound for its target .
Comparaison Avec Des Composés Similaires
Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate: is similar to other phosphonate derivatives such as:
Uniqueness:
- The presence of the piperidine ring in this compound provides unique steric and electronic properties that can influence its reactivity and binding interactions. This makes it distinct from other similar compounds with different heterocyclic rings .
Propriétés
Numéro CAS |
651718-39-7 |
|---|---|
Formule moléculaire |
C12H24NO3P |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
1-(2-diethoxyphosphorylprop-1-enyl)piperidine |
InChI |
InChI=1S/C12H24NO3P/c1-4-15-17(14,16-5-2)12(3)11-13-9-7-6-8-10-13/h11H,4-10H2,1-3H3 |
Clé InChI |
HKAIAUTYYAHOJN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=CN1CCCCC1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)

![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)

![1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12528140.png)
